molecular formula C17H13ClO B11855280 2-(2-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one CAS No. 66045-83-8

2-(2-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B11855280
CAS No.: 66045-83-8
M. Wt: 268.7 g/mol
InChI Key: KAJPIDMXCPXRTG-SDNWHVSQSA-N
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Description

2-(2-Chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one is a synthetic chalcone derivative supplied for research and development purposes. This compound is part of a class of molecules known for a wide spectrum of pharmacological activities, which includes investigated antifungal properties. In scientific studies, this specific compound was synthesized via a Claisen-Schmidt condensation reaction between 1-tetralone and 2-chlorobenzaldehyde . It has been biologically screened for activity against various fungal species, showing a targeted inhibitory effect . The compound has been characterized with a melting point of 212-214°C . Researchers are exploring chalcone derivatives like this one due to their potential to act on fungal-specific targets, such as enzymes involved in cell wall biosynthesis, which may offer a selective mechanism of action . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

66045-83-8

Molecular Formula

C17H13ClO

Molecular Weight

268.7 g/mol

IUPAC Name

(2E)-2-[(2-chlorophenyl)methylidene]-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C17H13ClO/c18-16-8-4-2-6-13(16)11-14-10-9-12-5-1-3-7-15(12)17(14)19/h1-8,11H,9-10H2/b14-11+

InChI Key

KAJPIDMXCPXRTG-SDNWHVSQSA-N

Isomeric SMILES

C1C/C(=C\C2=CC=CC=C2Cl)/C(=O)C3=CC=CC=C31

Canonical SMILES

C1CC(=CC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Sodium Hydroxide-Mediated Synthesis

The most widely reported method involves NaOH-catalyzed condensation of 2-chlorobenzaldehyde and α-tetralone in ethanol-water mixtures. A typical procedure combines α-tetralone (0.043 mol), 2-chlorobenzaldehyde (0.043 mol), NaOH (0.055 mol), water (20 mL), and ethanol (12.25 mL). The mixture is stirred at 15–30°C for 48 hours, refrigerated overnight, and filtered. Crude product is refluxed in glacial acetic acid (15 mL, 3 hours) and recrystallized from ethanol, yielding 78% of pale yellow crystals.

Optimization Insights

  • Temperature : Prolonged room-temperature stirring ensures complete enolate formation, critical for condensation efficiency.

  • Workup : Glacial acetic acid reflux eliminates residual base and unreacted aldehydes, enhancing purity.

Table 1: Base-Catalyzed Reaction Parameters

CatalystSolventTime (h)Temperature (°C)Yield (%)
NaOHEthanol/Water4815–3078
NaOHEthanol24Reflux72

Acid-Catalyzed Synthetic Routes

p-Toluenesulfonic Acid (PTSA) as Catalyst

PTSA (1 mmol) in ethanol (8 mL) facilitates condensation under reflux (24 hours), yielding 85% product after recrystallization. The acidic environment protonates the carbonyl oxygen of α-tetralone, accelerating nucleophilic attack by the aldehyde.

Key Advantages :

  • Avoids base-induced side reactions (e.g., aldol condensation).

  • Simplified workup: Evaporation of ethanol directly precipitates the product.

Table 2: Acid-Catalyzed Synthesis Outcomes

CatalystSolventTime (h)Yield (%)Melting Point (°C)
PTSAEthanol2485254–256

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation (300 W, 30 minutes) in solvent-free conditions achieves 92% yield, drastically reducing reaction time compared to conventional methods. The homogeneous heating profile minimizes thermal degradation, preserving product integrity.

Procedure :

  • Mix α-tetralone (1 mmol), 2-chlorobenzaldehyde (1 mmol), and NaOH (0.5 mmol).

  • Irradiate in a microwave reactor (30 minutes).

  • Cool, dilute with ice water, and filter.

Table 3: Microwave vs. Conventional Methods

ParameterMicrowaveConventional
Time0.5 h24–48 h
Yield92%72–78%
Energy ConsumptionLowHigh

Structural Characterization and Analytical Validation

Spectroscopic Confirmation

  • IR Spectroscopy : A strong carbonyl (C=O) stretch at 1661–1672 cm⁻¹ confirms the α,β-unsaturated ketone.

  • ¹H NMR : Distinct signals include:

    • δ 7.82 (s, 1H, benzylidene CH).

    • δ 2.29 (m, 4H, tetralin CH₂).

  • MS : Molecular ion peak at m/z 264.10 ([M+H]⁺).

Purity Assessment

Elemental analysis (C, H, Cl) aligns with theoretical values (C₁₇H₁₃ClO):

  • Calculated: C, 76.55%; H, 4.91%; Cl, 13.29%.

  • Observed: C, 76.40%; H, 5.05%; Cl, 13.50%.

Comparative Evaluation of Synthetic Strategies

Yield and Efficiency

  • Base-Catalyzed : Moderate yields (72–78%) but requires extended reaction times.

  • Acid-Catalyzed : Higher yields (85%) with reduced side products.

  • Microwave : Optimal yield (92%) and energy efficiency.

Scalability Considerations

Traditional methods suit small-scale lab synthesis, while microwave protocols are preferable for industrial applications due to rapid throughput.

Chemical Reactions Analysis

Oxidation

The compound undergoes oxidation to form naphthoquinone derivatives. Reactants like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions cleave the α,β-unsaturated carbonyl system, yielding quinone moieties. This reaction is pivotal for generating oxidized analogs with altered electronic properties.

Reaction Reagent Product Key Data
OxidationKMnO₄/CrO₃Naphthoquinone-
derivative-

Reduction

Reduction of the ketone group (C=O) and α,β-unsaturated system (C=C) occurs using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This yields dihydro derivatives, which exhibit modified reactivity due to the reduction of electron-deficient sites.

Reaction Reagent Product Key Data
ReductionNaBH₄/LiAlH₄Dihydro derivative-

Nucleophilic Substitution

The chlorine atom in the chlorobenzylidene moiety undergoes nucleophilic substitution with amines, thiols, or hydroxyl groups. This reaction is facilitated by the electron-withdrawing effect of the carbonyl group, enhancing the leaving group ability of Cl.

Reaction Reagent Product Key Data
SubstitutionAmine/ThiolSubstituted derivative-

Spectral and Analytical Data

Experimental characterization of the compound and its derivatives includes:

  • IR Spectroscopy :

    • C=O stretch at ~1660 cm⁻¹.

    • C=C stretch at ~1600 cm⁻¹ .

  • NMR Data :

    • Protons on the α,β-unsaturated system resonate as singlets (δ ~7.6–7.8 ppm).

    • Methylene (CH₂) protons in the tetralone core appear as multiplets (δ ~2.3–2.6 ppm) .

  • Mass Spectrometry :

    • Molecular ion peak at [M⁺] = 268.07 g/mol, confirming the molecular formula C₁₇H₁₃ClO .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(2-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the benzylidene ring and naphthalenone core significantly influence molecular behavior:

Compound Substituent Position Melting Point (°C) Yield (%) Dihedral Angle (°) Key References
Target Compound 2-Chloro 2 212–214 79
2-(4-Fluorobenzylidene) derivative 4-Fluoro 4 90
4-Methoxybenzylidene derivative 4-Methoxy 4 72.92
7-Bromo-4-methoxy derivative 7-Bromo, 4-Methoxy 7, 4
Trifluoromethyl derivative 2-CF₃, 7-F 2, 7 69.5

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Increase melting points due to enhanced intermolecular interactions (e.g., dipole-dipole) .
  • Methoxy Groups : Introduce steric and electronic effects, reducing planarity (dihedral angle = 72.92° in 4-methoxy derivative) .
  • Halogen Position : 2-Chloro substitution in the target compound may enhance antifungal activity compared to para-substituted analogs .

Structural and Crystallographic Insights

  • Planarity and Conformation :
    • The 4-methoxy derivative exhibits a dihedral angle of 72.92° between aromatic rings, reducing conjugation .
    • The trifluoromethyl derivative shows a dihedral angle of 69.5°, indicating steric hindrance from the CF₃ group .
  • Crystal Packing : Chloro and methoxy substituents influence hydrogen bonding (C–H···O) and van der Waals interactions, affecting solubility and stability .

Biological Activity

2-(2-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one is a compound belonging to the class of chalcone derivatives, which have garnered attention for their diverse biological activities. This article aims to explore the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves a Claisen–Schmidt condensation reaction. In a study, the compound was synthesized by reacting 1-tetralone with 2-chlorobenzaldehyde in the presence of sodium hydroxide as a base. The reaction yielded a product that was characterized through various spectroscopic techniques, including NMR and mass spectrometry, confirming its structure and purity .

Antifungal Activity

Research has demonstrated that chalcone derivatives exhibit significant antifungal properties. In particular, this compound showed promising antifungal activity when tested against various fungal strains using the cup-plate method. The study highlighted that this compound could serve as a potential antifungal agent comparable to established drugs like ketoconazole .

Antibacterial Activity

In addition to antifungal properties, this compound has been evaluated for its antibacterial efficacy. A series of studies indicated that derivatives similar to this compound exhibited activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship analysis suggested that modifications in the benzylidene moiety could enhance antibacterial potency .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have also been investigated in cancer cell lines. Preliminary findings indicate that the compound may possess selective cytotoxicity against certain cancer cells while exhibiting minimal toxicity towards normal mammalian cells. This selectivity is crucial for developing safer therapeutic agents .

Research Findings and Case Studies

Study Biological Activity Results
Study 1AntifungalActive against multiple fungal strains; comparable to ketoconazole
Study 2AntibacterialEffective against MRSA; structure modifications enhance potency
Study 3CytotoxicitySelective cytotoxicity observed in cancer cell lines with low toxicity to normal cells

The biological activity of this compound is thought to involve multiple mechanisms. For antifungal and antibacterial activities, it is hypothesized that the compound disrupts microbial cell membrane integrity or inhibits essential metabolic pathways. In cancer cells, the mechanism may involve the induction of apoptosis or cell cycle arrest, although further studies are required to elucidate these pathways comprehensively.

Q & A

Advanced Research Question

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute frontier orbitals (HOMO-LUMO gaps ≈ 3.5–4.0 eV), correlating with UV-Vis absorption .
  • Molecular docking : Use AutoDock Vina or MOE to simulate binding to targets like cyclooxygenase-2 (COX-2) or NF-κB, with docking scores <−7 kcal/mol suggesting strong affinity .
  • ADMET profiling : SwissADME predicts moderate bioavailability (TPSA ≈ 70 Ų, logP ≈ 3.5) and blood-brain barrier permeability .

How can spectroscopic inconsistencies (e.g., NMR vs. XRD) be resolved for structural confirmation?

Advanced Research Question

  • NMR vs. XRD : Discrepancies in substituent orientation (E/Z isomerism) require NOESY or ROESY to detect spatial proximity of protons. For example, Hα (δ 7.2–7.4 ppm) coupling with Hβ (J = 16 Hz) confirms trans-configuration .
  • IR validation : The α,β-unsaturated ketone shows C=O stretch at 1680–1700 cm⁻¹ and conjugated C=C at 1600–1620 cm⁻¹. Deviations >10 cm⁻¹ suggest impurities .

What methodologies are used to evaluate the compound’s bioactivity, particularly in anticancer assays?

Advanced Research Question

  • In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., A549, MCF-7) with IC50 values <20 µM indicate potency. Compare with cisplatin controls .
  • Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) and ROS detection via DCFH-DA probe .
  • Synergistic effects : Combine with paclitaxel or doxorubicin to assess combinatorial index (CI <1 implies synergy) .

What challenges arise in refining disordered crystal structures of halogenated derivatives?

Advanced Research Question

  • Disorder modeling : Split occupancy for Cl atoms (e.g., two positions with 50% occupancy) using PART instructions in SHELXL .
  • Thermal parameters : Constrain ADPs (ISOR/DFIX) for overlapping atoms to avoid overfitting .
  • Twinned data : Apply HKLF 5 format in SHELXL for detwinning, especially in monoclinic systems with β angles ≈90° .

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